N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester
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Overview
Description
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester is a synthetic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with an alanine moiety and an isobutyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Attachment of the Alanine Moiety: The alanine moiety is introduced through a coupling reaction with the triazine ring, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the alanine moiety with isobutyl alcohol under acidic conditions to form the isobutyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different ester or amide groups.
Scientific Research Applications
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]propanehydrazide
Uniqueness
N-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-L-alanine Isobutyl Ester stands out due to its unique combination of a triazine ring, alanine moiety, and isobutyl ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H16N4O4 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-methylpropyl (2S)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate |
InChI |
InChI=1S/C10H16N4O4/c1-5(2)4-18-9(16)6(3)11-7-8(15)12-10(17)14-13-7/h5-6H,4H2,1-3H3,(H,11,13)(H2,12,14,15,17)/t6-/m0/s1 |
InChI Key |
HZQPTGTZWVPZLS-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC(C)C)NC1=NNC(=O)NC1=O |
Canonical SMILES |
CC(C)COC(=O)C(C)NC1=NNC(=O)NC1=O |
Origin of Product |
United States |
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